1-(5-chloro-2-methylphenyl)-4-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine
Description
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN4O2/c1-3-31-21-15-29(19-8-6-18(25)7-9-19)26-22(21)23(30)28-12-10-27(11-13-28)20-14-17(24)5-4-16(20)2/h4-9,14-15H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXPENNMBYBPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-chloro-2-methylphenyl)-4-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a complex structure that includes a piperazine ring, a pyrazole moiety, and various substituents that enhance its pharmacological profile. The synthesis typically involves multi-step reactions that integrate the pyrazole core with various functional groups, enhancing its reactivity and selectivity towards biological targets.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrazole derivatives. For instance, compounds similar to the target molecule have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In one study, derivatives exhibited IC50 values ranging from 0.034 to 0.052 μM against COX-2, indicating potent anti-inflammatory activity compared to standard drugs like celecoxib .
Analgesic Effects
The analgesic potential of this compound has also been evaluated. In vivo models demonstrated that certain pyrazole derivatives provided significant pain relief with minimal side effects. For example, a related compound showed an inhibition percentage of 50.7% in pain models, suggesting that the target compound may possess similar analgesic properties .
Anticancer Activity
Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in tumor growth. The structure-activity relationship (SAR) studies have revealed that modifications on the pyrazole ring can enhance anticancer efficacy. Compounds with similar scaffolds have been reported to exhibit cytotoxicity against several cancer cell lines, demonstrating their potential as chemotherapeutic agents .
Case Studies
- Anti-inflammatory Study : In a controlled experiment using carrageenan-induced edema in rats, several pyrazole derivatives demonstrated significant reduction in paw swelling compared to controls. The most effective compounds achieved edema inhibition percentages between 78% and 96%, surpassing those of traditional NSAIDs .
- Analgesic Efficacy : A study assessing the analgesic properties of pyrazole derivatives found that specific modifications led to enhanced efficacy in pain models, with some compounds showing effects comparable to morphine but with lower toxicity profiles .
- Anticancer Evaluation : A series of synthesized pyrazoles were tested against human cancer cell lines, revealing that certain derivatives could inhibit cell growth by more than 70% at low concentrations (IC50 < 10 μM), showcasing their potential as novel anticancer agents .
Data Tables
Scientific Research Applications
Synthesis of the Compound
The synthesis of pyrazole derivatives, including the target compound, typically involves multi-step reactions that can include cyclization and substitution reactions. Recent studies have highlighted various synthetic routes that improve yield and purity while allowing for modifications that enhance biological activity. For example, the incorporation of different substituents on the pyrazole ring can significantly influence its pharmacological properties .
Key Synthetic Approaches
- Cyclization Reactions : These are crucial for forming the pyrazole ring, often utilizing hydrazines and carbonyl compounds.
- Substitution Reactions : Modifications at various positions on the pyrazole and piperazine rings can be achieved through electrophilic aromatic substitution or nucleophilic attacks.
Biological Activities
The biological activities of 1-(5-chloro-2-methylphenyl)-4-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine have been studied extensively, revealing its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit potent inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, a related pyrazole derivative demonstrated significant COX-2 inhibition with an IC50 value of 0.01 μM, suggesting that modifications to the structure can enhance anti-inflammatory efficacy .
Anticancer Activity
The compound has also shown promise in cancer research. Studies report that pyrazole derivatives can inhibit various cancer cell lines, including breast cancer and melanoma. For example, modifications to the pyrazole structure led to compounds with IC50 values as low as 1.962 μM against A549 lung cancer cells . This highlights the importance of structural diversity in enhancing anticancer activity.
Table: Summary of Biological Activities
| Activity Type | Target Enzyme/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| COX-2 Inhibition | COX-2 | 0.01 | |
| Anticancer | A549 (Lung Cancer) | 1.962 | |
| Anticancer | MCF-7 (Breast Cancer) | 3.597 |
Therapeutic Applications
Given its promising biological activities, This compound is being explored for various therapeutic applications:
Pain Management
Due to its anti-inflammatory properties, this compound may serve as a potential analgesic agent. Its ability to inhibit COX enzymes suggests it could be effective in treating conditions characterized by pain and inflammation.
Cancer Treatment
The anticancer properties make it a candidate for further development in oncology. The ability to selectively target cancer cells while sparing normal cells is crucial for reducing side effects associated with traditional chemotherapy.
Q & A
Q. How to design a SAR study for improving metabolic stability?
- Design :
- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS to pinpoint vulnerable sites (e.g., ethoxy group oxidation) .
- Derivatization : Introduce electron-withdrawing groups (e.g., CF₃) on the pyrazole ring to slow hepatic metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
